4-Bromonicotinaldehyde
Overview
Description
4-Bromonicotinaldehyde is an organic compound with the molecular formula C6H4BrNO It consists of a pyridine ring substituted with a bromine atom at the fourth position and an aldehyde group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromonicotinaldehyde can be synthesized through several methods. One common approach involves the bromination of nicotinaldehyde. The reaction typically employs bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 4-Bromonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 4-bromonicotinic acid using strong oxidizing agents such as chromic acid.
Reduction: The aldehyde group can be reduced to form 4-bromonicotinalcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: 4-Bromonicotinic acid.
Reduction: 4-Bromonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromonicotinaldehyde has diverse applications in scientific research:
Organic Synthesis: It serves as a versatile starting material for the synthesis of more complex organic molecules.
Medicinal Chemistry: The nicotinamide moiety present in this compound holds potential for exploring its biological activities.
Material Science:
Mechanism of Action
The mechanism of action of 4-Bromonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting enzyme activity or altering protein function. The bromine atom may also contribute to the compound’s reactivity by facilitating electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
4-Bromonicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Bromonicotinalcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-Bromopyridine: Lacks the aldehyde group, making it less reactive in certain types of reactions.
Uniqueness: 4-Bromonicotinaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of various complex molecules.
Biological Activity
4-Bromonicotinaldehyde is a compound of increasing interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic aldehyde derived from nicotinic acid, featuring a bromine atom at the 4-position of the pyridine ring. Its molecular formula is C_6H_4BrN_O, and it possesses distinct chemical properties that facilitate various biological interactions. The aldehyde functional group allows for nucleophilic attack, which can lead to covalent modifications of biomolecules such as proteins and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function.
- Electrophilic Aromatic Substitution : The presence of the bromine atom enhances the compound's reactivity, facilitating electrophilic aromatic substitution reactions that can modify cellular pathways.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
- Antitumor Activity : Preliminary investigations suggest that this compound may possess antitumor properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress. This neuroprotective effect is hypothesized to be mediated through the modulation of antioxidant response elements within the cells.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of nicotinaldehyde, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .
Case Study 2: Antitumor Activity
In a preclinical study focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting that the compound effectively triggers programmed cell death in these cancer cells .
Case Study 3: Neuroprotection
Research conducted on neuroblastoma cells demonstrated that exposure to this compound reduced oxidative stress markers significantly. The compound was found to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, indicating its potential role in neuroprotection against oxidative damage.
Summary of Biological Activities
Properties
IUPAC Name |
4-bromopyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-1-2-8-3-5(6)4-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYVGBPCXOPWEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455763 | |
Record name | 4-Bromonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154105-64-3 | |
Record name | 4-Bromonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromopyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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